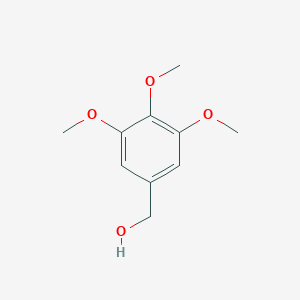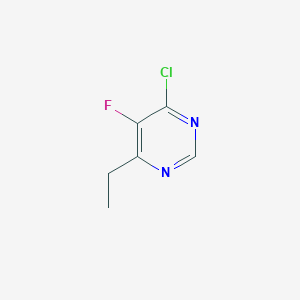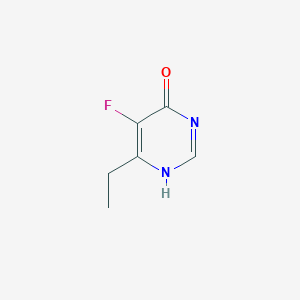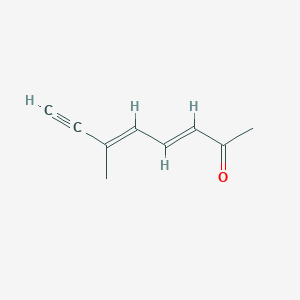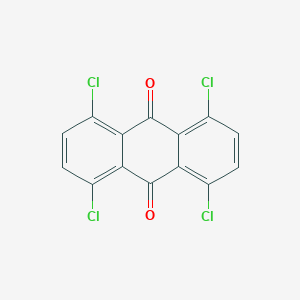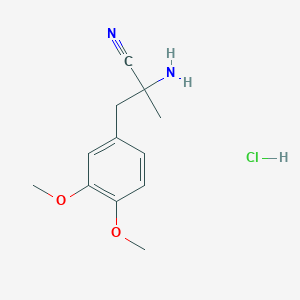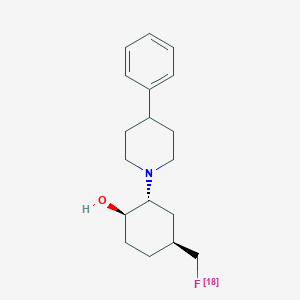
3-Acetamidocoumarin
Übersicht
Beschreibung
3-Acetamidocoumarin ist ein Derivat von Cumarin, einer natürlich vorkommenden Verbindung, die in vielen Pflanzen vorkommt. Es ist bekannt für seine antioxidativen Eigenschaften und wird in verschiedenen wissenschaftlichen Anwendungen eingesetzt. Die Summenformel von this compound ist C11H9NO3, und es hat eine molare Masse von 203,19 g/mol .
2. Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Eine übliche Syntheseroute beinhaltet die Reaktion von Salicylaldehyd mit N-Acetylglycin . Diese Reaktion findet typischerweise unter milden Bedingungen statt und liefert das gewünschte Produkt mit hoher Effizienz. Industrielle Produktionsmethoden verwenden oft ähnliche Syntheserouten, jedoch in größerem Maßstab, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
3-Acetamidocoumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Cumarinderivate verwendet.
Biologie: Die Verbindung weist antioxidative Eigenschaften auf, wodurch sie in Studien im Zusammenhang mit oxidativem Stress und Zellschäden nützlich ist.
Industrie: Es wird als Matrix in der MALDI-TOF-MS-Analyse von Polyethylenglykolproben verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Es ist bekannt, seine Wirkungen durch antioxidative Aktivität, das Abfangen freier Radikale und die Reduzierung von oxidativem Stress auszuüben. Diese Aktivität ist entscheidend für den Schutz von Zellen vor Schäden und die Aufrechterhaltung der zellulären Homöostase .
Wirkmechanismus
Target of Action
3-Acetamidocoumarin, like other coumarin derivatives, has been found to have a significant role in biology and medicine Coumarin-based compounds, in general, have been known to target dna gyrase, an essential enzyme in bacteria .
Mode of Action
Aminocoumarin antibiotics, a family to which this compound belongs, are known inhibitors of dna gyrase . They exert their therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .
Biochemical Pathways
Coumarin-based compounds are known to have a wide spectrum of biological activities, including antimicrobial, antifungal, anticoagulant, anti-inflammatory, antioxidant, and analgesic effects .
Pharmacokinetics
Preliminary screening with swiss adme has shown favorable bioavailability for this compound .
Result of Action
This compound has been found to have physiological effects and has been used for research in various diseases such as burns, brucellosis-rheumatic diseases, and cancer
Biochemische Analyse
Biochemical Properties
It is known that 3-Acetamidocoumarin plays an important role in biology and medicine . It has physiological effects and has been used for research of various diseases such as burns, brucellosis-rheumatic diseases, and cancer
Cellular Effects
Some studies suggest that coumarin derivatives, which this compound is a part of, show cytotoxic activity against lung, colon, and breast cancer cell lines
Molecular Mechanism
It is known that coumarins can interact with DNA by means of intercalation between two base pairs of DNA . There they form cross linkage between two chains of DNA molecule, which is responsible for the carcinogenic and mutagenic effects
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance that is stored at room temperature
Vorbereitungsmethoden
3-Acetamidocoumarin can be synthesized through several methods. One common synthetic route involves the reaction of salicylaldehyde with N-acetylglycine . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
3-Acetamidocoumarin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise hydroxylierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Cumarinring einführen können .
Vergleich Mit ähnlichen Verbindungen
3-Acetamidocoumarin kann mit anderen Cumarinderivaten wie den folgenden verglichen werden:
3-Aminocoumarin: Ähnlich in der Struktur, aber mit einer Aminogruppe anstelle einer Acetamidogruppe.
4-Hydroxycoumarin: Bekannt für seine gerinnungshemmenden Eigenschaften.
6-Acetylcoumarin: Ein weiteres Derivat mit verschiedenen funktionellen Gruppen, die seine Reaktivität und Anwendungen beeinflussen.
Die Einzigartigkeit von this compound liegt in seinen spezifischen funktionellen Gruppen, die ihm einzigartige chemische Eigenschaften und biologische Aktivitäten verleihen .
Eigenschaften
IUPAC Name |
N-(2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLCCJIDYSFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228528 | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-30-6 | |
| Record name | 3-Acetamidocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 779-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) using 3-acetamidocoumarin as an intermediate?
A1: The novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) utilizing this compound as an intermediate eliminates the need for separating structural isomers during the reaction sequence. [] This streamlines the synthesis process compared to previously reported methods. []
Q2: How can 3-acetamidocoumarins be used to synthesize more complex heterocyclic structures?
A2: 3-Acetamidocoumarins serve as valuable precursors in synthesizing π-extended N-heterocycles, including pyrrolo-coumarin cores. [] This synthesis involves a rhodium(III)-catalyzed C-H activation reaction with internal alkynes, utilizing the -COCH3 group in 3-acetamidocoumarins as a traceless directing group. [] The resulting pyrrolo-coumarins can be further functionalized through subsequent C-H and N-H coupling reactions, leading to diverse and complex heterocyclic structures. []
Q3: What is a simple and efficient method for synthesizing 3-aminocoumarins on a large scale?
A3: 3-Aminocoumarins can be synthesized efficiently on a large scale by treating 3-acetamidocoumarins with sulfuric acid. [] This method offers a straightforward approach for obtaining this valuable coumarin derivative.
Q4: How does the photochemical reactivity of coumarin differ from that of α-pyrone and 2(5H)-furanone?
A4: While α-pyrone, 2(5H)-furanone, and coumarin can all undergo ring-opening and ring-contraction reactions upon UV irradiation, coumarin exhibits an additional photochemical pathway. [] Specifically, coumarin can undergo photodecomposition to form benzofurane and carbon monoxide, a reaction observed in the gaseous phase. [] This distinct reactivity highlights the influence of the benzene ring fused to the lactone moiety in coumarin.
Q5: Are there any notable applications of the synthesized pyrrolo-coumarin compounds?
A5: Research suggests that at least one pyrrolo-coumarin derivative, compound 3da, demonstrates potential as a fluorescent sensor for differentiating between Cr(III) and Cr(VI) ions. [] This finding highlights the potential of these compounds in environmental monitoring and analytical chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



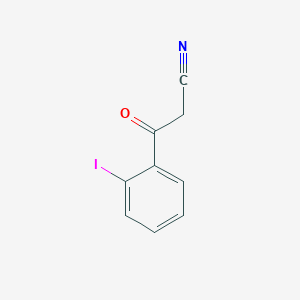
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
